Cyclopropanecarboxamide, 1-amino-N-phenyl-
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Overview
Description
Cyclopropanecarboxamide, 1-amino-N-phenyl- is an organic compound with the molecular formula C₁₀H₁₂N₂O. This compound features a cyclopropane ring, which is known for its unique structural and chemical properties, making it a subject of interest in various fields such as synthetic and pharmaceutical chemistry, and chemical biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, 1-amino-N-phenyl- typically involves the preparation of derivatives based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold. Chemical optimizations on the linker and phenyl ring are often employed. For instance, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine, prepared from commercially available 2,3-dihydro-1H-indene, is used as a key intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxamide, 1-amino-N-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Cyclopropanecarboxamide, 1-amino-N-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating neuroinflammatory conditions.
Industry: Utilized in the development of pharmacological probes and potential drug candidates.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxamide, 1-amino-N-phenyl- involves its interaction with molecular targets such as the NLRP3 inflammasome. This compound inhibits the activation of the NLRP3 inflammasome, thereby reducing the production of proinflammatory cytokines like IL-1β. This inhibition is achieved through the modulation of signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another compound with a similar scaffold, used as an NLRP3 inflammasome inhibitor.
Cyclopropanecarboxamide, 1-amino-N-phenyl-, hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
Cyclopropanecarboxamide, 1-amino-N-phenyl- is unique due to its specific structural features, such as the cyclopropane ring and the phenylcarbamoyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-amino-N-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H12N2O/c11-10(6-7-10)9(13)12-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,13) |
InChI Key |
BZWZRDFLJJWISI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=CC=C2)N |
Origin of Product |
United States |
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